Sulforhodamine B 2-acid fluoride

説明

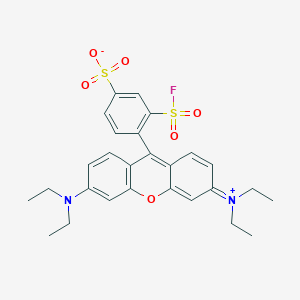

Sulforhodamine B 2-acid fluoride is a fluorescent dye known for its high water solubility and extensive use in various scientific fields. It is a derivative of sulforhodamine B, which is widely utilized for its fluorescence properties. The compound is characterized by its ability to absorb light at 560 nm and emit fluorescence at approximately 580 nm .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sulforhodamine B 2-acid fluoride typically involves the reaction of sulforhodamine B with fluorinating agents under controlled conditions. The process requires precise temperature and pH control to ensure the successful incorporation of fluoride groups into the molecule .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with fluorescence assay purity of ≥97.0% .

化学反応の分析

Types of Reactions: Sulforhodamine B 2-acid fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo redox reactions, altering its oxidation state and fluorescence properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct fluorescence characteristics .

科学的研究の応用

Cytotoxicity Assays

One of the primary applications of sulforhodamine B 2-acid fluoride is in cytotoxicity assays. The compound serves as a colorimetric endpoint for assessing cell viability and proliferation.

- Endpoint Assay Development : Initially developed for in vitro screening of antitumor agents, sulforhodamine B has been shown to provide a stable colorimetric endpoint that can be semi-automated using microtiter plates. This assay is linear with respect to cell number over a range of to cells, making it effective for high-throughput screening .

- Comparative Sensitivity : In studies comparing sulforhodamine B assays with other cytotoxicity assays like the neutral red assay, the former demonstrated greater sensitivity and comparable dose-response curves when assessing the toxicity of various compounds .

Imaging Techniques

Sulforhodamine B derivatives are also extensively used in imaging techniques, particularly in neuroscience research.

- Fluorescent Staining : The dye has been employed for staining astrocytes in brain tissues, providing insights into glial cell functions during neurodegenerative processes. The specific fluorescence properties allow researchers to visualize cellular structures with high precision .

- In Vivo Applications : In vivo imaging studies have utilized sulforhodamine B at concentrations ranging from 250 nM to 300 μM for effective visualization of brain activity and pathology .

Environmental Studies

Sulforhodamine B derivatives have been investigated for their role in photocatalytic reactions, particularly in environmental applications.

- Photocatalytic Reactions : Research indicates that sulforhodamine B can participate in photocatalytic processes when adsorbed on titanium dioxide (TiO2), contributing to the degradation of organic pollutants under visible light radiation . This application highlights its potential use in environmental remediation efforts.

Antitumor Screening

A notable study utilized sulforhodamine B as an endpoint assay to evaluate the cytotoxic effects of various metal chlorides on CHO cells. The findings indicated a toxicity ranking consistent with expected in vivo results, demonstrating the dye's reliability in predicting relative toxicities among chemically similar compounds .

Neuroimaging

In a neuroimaging context, sulforhodamine B was applied to assess astrocytic activity during epileptic seizures induced by chemical agents. The results provided valuable insights into the dynamics of glial cells during pathological states, underscoring the dye's utility in neuroscience research .

作用機序

The mechanism of action of sulforhodamine B 2-acid fluoride involves its ability to bind to basic amino acid residues in proteins. This binding is pH-dependent and occurs under mild acidic conditions. The compound’s fluorescence properties allow for the quantification of protein content and cell proliferation in various assays . The molecular targets include cellular proteins, and the pathways involved are primarily related to protein binding and fluorescence emission .

類似化合物との比較

Sulforhodamine B: The parent compound, widely used for similar applications but without the fluoride modification.

Rhodamine B: Another fluorescent dye with similar properties but different spectral characteristics.

Fluorescein: A dye with distinct fluorescence properties, often used in complementary applications.

Uniqueness: Sulforhodamine B 2-acid fluoride is unique due to its enhanced fluorescence properties and stability, making it particularly suitable for high-sensitivity applications in various scientific fields .

生物活性

Sulforhodamine B 2-acid fluoride (SRB 2-AF) is a fluorinated derivative of Sulforhodamine B, a synthetic dye widely recognized for its applications in biological research, particularly in cell viability assays. This compound exhibits significant biological activity, which is attributed to its fluorescent properties and interactions with cellular components. This article explores the biological activity of SRB 2-AF, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a sulfonated rhodamine structure with an additional fluoride group. The presence of the fluorine atom enhances its chemical stability and alters its interaction with biological targets.

-

Fluorescence and Cell Viability Assays :

- SRB 2-AF is primarily used in the Sulforhodamine B (SRB) assay to quantify cell proliferation and viability. The dye binds to cellular proteins, allowing for quantification through fluorescence intensity measurements.

- The compound's fluorescence properties facilitate real-time monitoring of cellular responses to various treatments.

-

Cytotoxicity :

- Studies have shown that SRB 2-AF exhibits cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these cell lines indicate significant anti-proliferative activity compared to non-tumorigenic cell lines like Vero cells .

- The cytotoxicity is linked to the compound's ability to induce oxidative stress within cells, leading to apoptosis.

Table 1: Cytotoxic Activity of SRB 2-AF in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via ROS generation |

| HepG2 | 12.3 | Cell cycle arrest at G2/M phase |

| Vero (non-tumor) | >50 | Low cytotoxicity |

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of SRB 2-AF on MCF-7 and HepG2 cells, demonstrating that treatment with SRB 2-AF resulted in significant cell death at low concentrations (IC50 values of 15.4 µM and 12.3 µM respectively). The mechanism was primarily through the generation of reactive oxygen species (ROS), leading to apoptosis .

-

Fluorescence Imaging :

- In vivo imaging studies have utilized SRB 2-AF due to its intense fluorescence, which allows for tracking tumor growth and response to therapies in real-time. This application underscores its utility not only as a cytotoxic agent but also as a diagnostic tool in cancer research.

特性

IUPAC Name |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHIVNJSALABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401501 | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98806-82-7 | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。